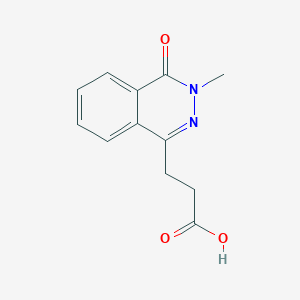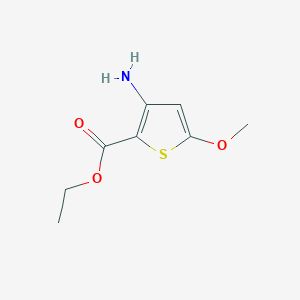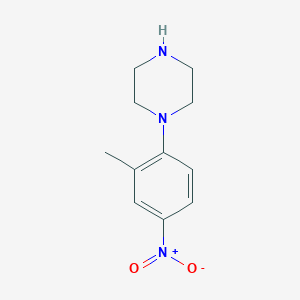
3-(3-Methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid
Descripción general
Descripción
“3-(3-Methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid” is a heterocyclic organic compound with the empirical formula C11H10N2O3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound includes a phthalazine ring, which is a heterocyclic compound containing nitrogen. The compound also contains a methyl group and a carboxylic acid group .Physical And Chemical Properties Analysis
The molecular weight of “3-(3-Methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid” is 218.21 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Aplicaciones Científicas De Investigación
Phthalazine Derivatives: Synthesis and Applications
Phthalazine derivatives are important for their various biological and pharmacological effects. They serve as building blocks for synthesizing new molecules with heterocyclic structures. These new molecules are crucial in medicinal chemistry for developing potent and effective drugs to elicit desired pharmacological responses (Singh & Kumar, 2019).
Antioxidant Activities of Phenolic Acids
Phenolic acids, such as Chlorogenic Acid (CGA) and caffeic acid, have gained attention for their practical, biological, and pharmacological effects. CGA, a dietary polyphenol found in green coffee extracts and tea, exhibits antioxidant, antibacterial, hepatoprotective, cardioprotective, and anti-inflammatory activities, among others. It modulates lipid metabolism and glucose, aiding in the treatment of metabolic disorders (Naveed et al., 2018). Caffeic acid, another phenolic acid, is known for its antioxidant behavior, reducing oxidative stress and potentially being employed as a natural antioxidant in food products (Khan, Maalik, & Murtaza, 2016).
Phthalic Acid Esters: Biological Activities and Concerns
Phthalic acid esters (PAEs) are widely used as plasticizers and have been detected in the environment, raising concerns about ecosystem and public health hazards. However, PAEs of natural origin have been identified in plants and microorganisms, suggesting potential biosynthesis in nature. PAEs possess allelopathic, antimicrobial, and insecticidal activities, indicating their dual role as natural compounds and pollutants (Huang et al., 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
3-(3-methyl-4-oxophthalazin-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-14-12(17)9-5-3-2-4-8(9)10(13-14)6-7-11(15)16/h2-5H,6-7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEDVFXZQBSYCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[2-(Pyridin-2-yl)ethyl]guanidine](/img/structure/B3138576.png)



![(E)-4-[cyclohexyl(methyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3138596.png)
![3-(4-Amino-3-iodo-pyrazolo[3,4-d]pyrimidin-1-yl)-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B3138602.png)
![2-Chloro-6-[4-(methylsulfanyl)phenyl]-nicotinic acid](/img/structure/B3138609.png)
![(5-Methyl-4-oxo-2,3,4,5-tetrahydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-6-ylsulfanyl)-acetic acid](/img/structure/B3138615.png)
![3-{[(Furan-2-ylmethyl)-amino]-methyl}-6-methoxy-1H-quinolin-2-one](/img/structure/B3138623.png)